Predicted pKa and Lipophilicity
The predicted acid dissociation constant (pKa) and lipophilicity of 1-ethyl-3-methyl-1H-pyrazol-4-amine provide a baseline for its reactivity and solubility relative to its regioisomer. The pKa value is predicted to be 4.20 ± 0.10, which is critical for understanding protonation states under physiological and synthetic conditions [1]. The boiling point is predicted to be 243.2 ± 20.0 °C, and the density is 1.12 g/mL [1]. In contrast, the regioisomer 3-ethyl-1-methyl-1H-pyrazol-4-amine exhibits different predicted physicochemical properties due to the altered substitution pattern, though specific quantitative values for this comparator were not found in the available literature .
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.20 ± 0.10 (Predicted) |
| Comparator Or Baseline | 3-ethyl-1-methyl-1H-pyrazol-4-amine (Data not found) |
| Quantified Difference | Difference not quantifiable due to lack of comparator data |
| Conditions | In silico prediction models |
Why This Matters
The pKa value is a key determinant of the compound's ionization state, which influences its solubility, permeability, and reactivity in both biological assays and chemical reactions, thereby guiding the selection of appropriate experimental conditions and salt forms.
- [1] MyWellWork. (2025). 1-ethyl-3-methyl-1H-pyrazol-4-amine(SALTDATA: 2HCl). Retrieved from https://www.mywellwork.com/ View Source
